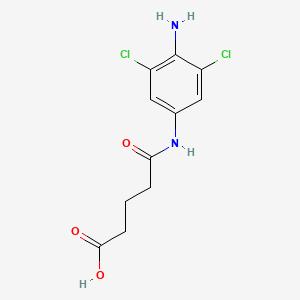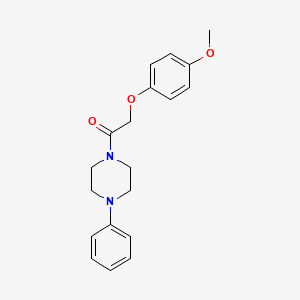
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenoxy group and a phenylpiperazinyl group attached to an ethanone backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylpiperazinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone.
Reduction: Formation of 2-(4-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The phenylpiperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(4-Methoxyphenoxy)-1-(4-phenylpiperidin-1-yl)ethanone
Uniqueness
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which allows it to interact with biological systems in a distinct manner. This uniqueness makes it a valuable compound for studying the structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIPFYDKOOBQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)
![2-METHOXY-6-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL](/img/structure/B5832483.png)
![2-(4-bromophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5832491.png)
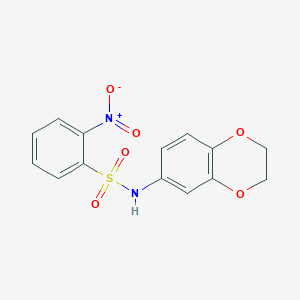
![[2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B5832510.png)
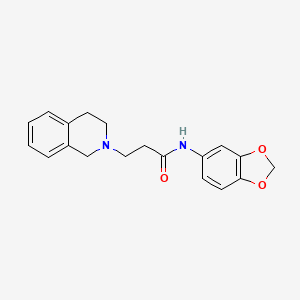
![methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B5832529.png)

![N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B5832540.png)
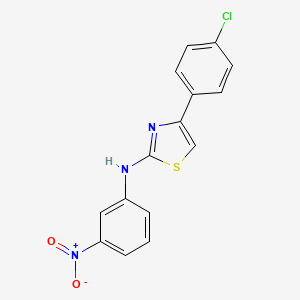
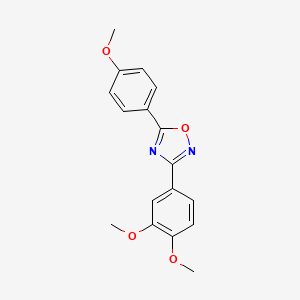
![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
